molecular formula C57H96N10O12 B1672148 Griselimycin CAS No. 26034-16-2

Griselimycin

カタログ番号 B1672148
CAS番号: 26034-16-2
分子量: 1113.4 g/mol
InChIキー: BVCBJSHZCAWDPE-QFCOSRAZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Griselimycin (GM) is a natural product that was isolated over half a century ago . It is derived from Streptomyces and is now being pursued as a treatment for tuberculosis . It has excellent in vitro and in vivo activity against sensitive and drug-resistant Mycobacterium tuberculosis .


Synthesis Analysis

Griselimycin has been synthesized from Streptomyces . The natural congener with this substitution is only a minor component in fermentation cultures . An optimized derivative of Griselimycin showed improved oral uptake and penetrated cells of the immune system that harbor the TB mycobacterium .


Molecular Structure Analysis

The molecular structure of Griselimycin involves DNA polymerase III sliding clamp (DnaN) . Three (2 S ,4 R )−4-methylproline moieties of methylgriselimycin play significant roles in target binding and metabolic stability .


Chemical Reactions Analysis

Griselimycin binds and inhibits the mycobacterial DNA polymerase III sliding clamp (DnaN) . This unique target makes Griselimycin distinct from other antibiotics to evade common TB drug resistance .

科学的研究の応用

Targeting DnaN for Tuberculosis Therapy

Griselimycin and its derivatives have shown high potency against Mycobacterium tuberculosis, both in vitro and in vivo. They operate by inhibiting the DNA polymerase sliding clamp DnaN, a novel approach for tuberculosis treatment. The resistance to griselimycins occurs at a very low frequency and is associated with the amplification of a chromosomal segment containing dnaN, validating DnaN as an antimicrobial target and capturing the process of antibiotic pressure-induced gene amplification (Kling et al., 2015).

Novel Griselimycins for Tuberculosis Treatment

Griselimycin, discovered over 50 years ago, has been revisited for its potential in treating tuberculosis. With a new mechanism of action, excellent activity against sensitive and drug-resistant Mycobacterium tuberculosis, and improved pharmacokinetic properties, the cyclohexyl derivative of Griselimycin demonstrates high translational potential (Holzgrabe, 2015).

Activity Against Mycobacterium Abscessus

Cyclohexyl-griselimycin, a derivative of Griselimycin, shows activity against the intrinsically drug-resistant nontuberculous mycobacterium Mycobacterium abscessus both in vitro and in a mouse model of infection. This positions cyclohexyl-griselimycin as a promising lead compound in the drug pipeline against M. abscessus, supporting a strategy of repurposing TB drug discovery efforts for novel antibiotics against M. abscessus (Aragaw et al., 2021).

Griselimycin's Role in Antibiotic Discovery and Development

Griselimycin derivatives, with their novel target for antibacterial therapy—the DNA sliding clamp—highlight the importance of revisiting and further developing either neglected drugs or enhancing widely used antibiotics for combating drug-resistant bacterial pathogens. This strategy underscores the continuous need for innovative approaches in antibiotic discovery and development, particularly against hard-to-treat and multidrug-resistant bacterial pathogens (Herrmann et al., 2016).

将来の方向性

Griselimycin has high translational potential for tuberculosis treatment . It validates DnaN as an antimicrobial target and captures the process of antibiotic pressure-induced gene amplification . The cyclohexyl derivative of Griselimycin demonstrates a high translational potential .

特性

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Griselimycin

CAS RN

26034-16-2
Record name Griselimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griselimycin
Reactant of Route 2
Reactant of Route 2
Griselimycin
Reactant of Route 3
Griselimycin
Reactant of Route 4
Griselimycin
Reactant of Route 5
Griselimycin
Reactant of Route 6
Griselimycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。